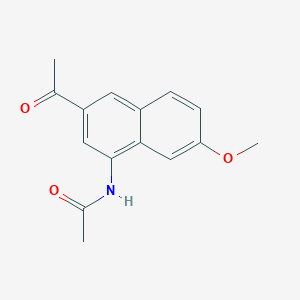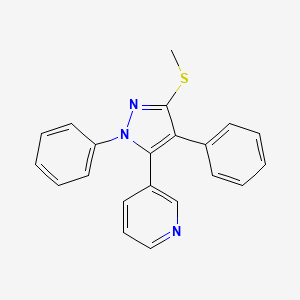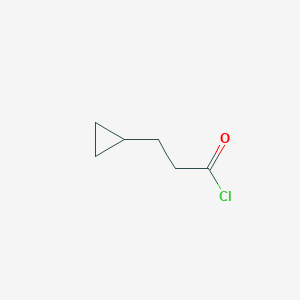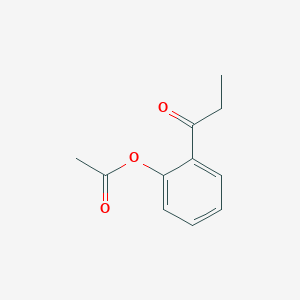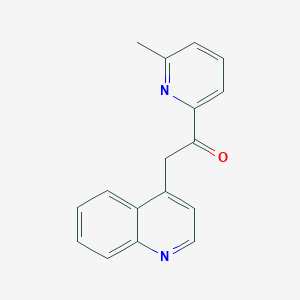![molecular formula C7H6OS2 B1624764 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one CAS No. 7675-04-9](/img/structure/B1624764.png)
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one
Vue d'ensemble
Description
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is a chemical compound with the molecular formula C8H8OS2 . It is also known by other names such as (4S,6R)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol .
Synthesis Analysis
The synthesis of this compound can be carried out through a series of reactions. One method involves the oxidation of 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide (keto sulfide) to form 6-methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (keto sulfone). This is then reduced to form 4-hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide (hydroxy sulfone) .Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one is characterized by a thiopyran ring fused with a thieno ring. The molecular formula is C8H8OS2 . The average mass is 186.294 Da and the monoisotopic mass is 186.017303 Da .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be oxidized and then reduced in the process of synthesis . More detailed information about its reactivity would require specific experimental conditions.Applications De Recherche Scientifique
Pharmaceutical Applications
This compound has been found to be a potent carbonic anhydrase inhibitor . It has the potential to reduce intraocular pressure after topical application . This makes it a promising candidate for the treatment of glaucoma .
Chemical Synthesis
The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles . It’s also used in the synthesis of α-hydroxy esters .
Quality Control Testing
The compound can be used in pharma release testing and pharma method development for qualitative and quantitative analyses .
Calibration Requirements
It can be used in calibration requirements in various analytical applications .
Research and Development
The compound is used in the research and development of new drugs and therapies .
Material Science
In material science, the compound can be used in the development of new materials with unique properties .
Mécanisme D'action
Target of Action
A structurally similar compound, (s)-6-methyl-5,6-dihydro-4h-thieno[2,3-b]thiopyran-4-one, is known to be an intermediate in the synthesis of dorzolamide , a carbonic anhydrase inhibitor. This suggests that 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may also interact with carbonic anhydrase or related enzymes.
Biochemical Pathways
Given the potential interaction with carbonic anhydrase, 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one may affect the carbonic anhydrase pathway. This enzyme plays a crucial role in maintaining acid-base balance in the body and is involved in various physiological processes, including respiration, bone resorption, and the formation of aqueous humor in the eye .
Action Environment
The action, efficacy, and stability of 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the activity of carbonic anhydrase inhibitors can be affected by the pH of the environment, as the enzyme has an optimal pH range for its activity.
Propriétés
IUPAC Name |
5,6-dihydrothieno[2,3-b]thiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1,3H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIWYFNTGCSHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20452507 | |
| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
CAS RN |
7675-04-9 | |
| Record name | 5,6-Dihydro-4H-thieno[2,3-b]thiopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20452507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

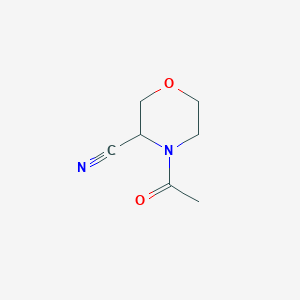
![2-(1-(7-(4-Bromo-2,6-dimethylphenyl)-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)acetic acid](/img/structure/B1624682.png)
![4,5-Diethylpyrrolo[1,2-A]quinoline](/img/structure/B1624683.png)
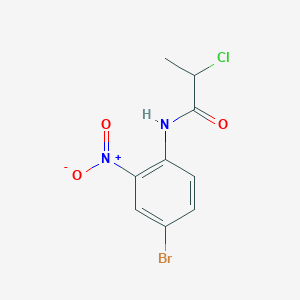
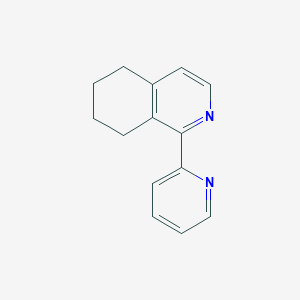
![3-Phenyl-1-(pyridin-2-yl)-5H-indeno[1,2-c]pyridine](/img/structure/B1624689.png)

